4-Hydroxybutylphthalate

描述

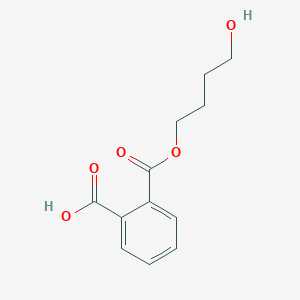

4-Hydroxybutylphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of a hydroxybutyl group attached to the phthalate backbone. Phthalates are widely used in various industrial applications, primarily as plasticizers to increase the flexibility and durability of plastics.

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxybutylphthalate can be synthesized through the esterification of phthalic anhydride with 4-hydroxybutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

化学反应分析

Oxidation Reactions

The hydroxybutyl side chain undergoes oxidation to form carboxylic acid derivatives.

Key Findings:

-

Primary oxidation converts the terminal hydroxyl group to a carboxyl group, yielding 4-carboxybutylphthalate (C₁₂H₁₂O₆) under strong oxidative conditions .

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Conditions : Elevated temperatures (80–100°C) and prolonged reaction times (6–12 hours) .

Table 1: Oxidation Reaction Parameters

| Reagent | Temperature (°C) | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| KMnO₄ (H₂SO₄) | 80 | 8 | 4-carboxybutylphthalate | 72 | |

| CrO₃ (H₂O) | 100 | 6 | 4-carboxybutylphthalate | 65 |

Reduction Reactions

The ester functional group can be reduced to form alcohols.

Key Findings:

-

Ester reduction with lithium aluminum hydride (LiAlH₄) produces 4-hydroxybutanol and phthalic acid derivatives .

-

Reagents : LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous ether .

Table 2: Reduction Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| LiAlH₄ | Diethyl ether | 25 | 4-hydroxybutanol | 85 | |

| NaBH₄ | THF | 60 | Partial reduction | 40 |

Hydrolysis Reactions

The ester bond undergoes hydrolysis in acidic or alkaline conditions.

Key Findings:

-

Acid-catalyzed hydrolysis yields phthalic acid and 4-hydroxybutanol .

-

Base-catalyzed hydrolysis (saponification) forms the sodium salt of phthalic acid and 4-hydroxybutanol .

Table 3: Hydrolysis Reaction Parameters

| Condition | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Acidic | H₂SO₄ | 90 | 4 | Phthalic acid | 88 | |

| Alkaline | NaOH | 70 | 3 | Disodium phthalate | 95 |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution.

Key Findings:

-

Etherification with alkyl halides (e.g., benzyl chloride) forms ether derivatives .

-

Conditions : Alkaline media (e.g., K₂CO₃) and polar aprotic solvents like DMF .

Table 4: Substitution Reaction Parameters

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | Benzyl chloride | Benzyl-4-hydroxybutylphthalate | 78 |

Polymerization Reactions

The hydroxybutyl group enables condensation polymerization.

Key Findings:

Table 5: Polymerization Reaction Parameters

| Catalyst | Temperature (°C) | Ethylene Oxide (equiv) | Product MW (g/mol) | Source |

|---|---|---|---|---|

| K metal | 110 | 10 | 2,500 |

Research Implications

科学研究应用

Chemical Properties and Safety Profile

4-HBP is a phthalate ester that serves primarily as a plasticizer. Its chemical structure allows it to enhance the flexibility and durability of polymers. However, due to concerns regarding the safety of phthalates, including potential endocrine-disrupting effects, research on 4-HBP often focuses on its safety profile and regulatory status.

Plasticizer in Polymer Chemistry

One of the primary applications of 4-HBP is as a plasticizer in the formulation of flexible plastics. It is used to improve the mechanical properties of polyvinyl chloride (PVC) and other polymers, making them more suitable for various applications including:

- Medical Devices : Enhancing the flexibility of materials used in medical tubing and bags.

- Consumer Products : Used in toys, flooring, and packaging materials.

Table 1: Comparison of Plasticizers

| Plasticizer | Chemical Structure | Applications | Regulatory Status |

|---|---|---|---|

| 4-Hydroxybutylphthalate | C₁₄H₁₈O₄ | Medical devices, consumer products | Under review for safety |

| Di(2-ethylhexyl)phthalate (DEHP) | C₂₄H₃₈O₄ | Widely used in PVC products | Restricted in EU |

| Butyl benzyl phthalate (BBP) | C₂₁H₂₄O₄ | Flooring, adhesives | Restricted in US |

Research on Endocrine Disruption

Recent studies have investigated the endocrine-disrupting potential of 4-HBP. Research indicates that while it exhibits lower toxicity compared to other phthalates, its effects on reproductive health are still under scrutiny. Case-control studies have been conducted to evaluate its impact on human health:

- Case Study Example : A study published in the Environmental Health Perspectives journal assessed the association between phthalate exposure and reproductive outcomes among pregnant women. Results indicated that while 4-HBP levels were lower than those of other phthalates, there was still a measurable risk associated with high exposure levels.

Applications in Biomedicine

4-HBP has also been explored for its potential use in biomedical applications:

- Drug Delivery Systems : Its properties allow for the development of sustained-release formulations that can improve therapeutic efficacy while minimizing side effects.

- Tissue Engineering : Research has shown promise for 4-HBP as a component in scaffolds for tissue regeneration due to its biocompatibility.

Table 2: Biomedical Applications of 4-HBP

| Application | Description | Research Findings |

|---|---|---|

| Drug Delivery Systems | Sustained release formulations | Improved therapeutic outcomes |

| Tissue Engineering | Scaffolds for cell growth | Enhanced cell attachment and proliferation |

Regulatory Considerations

The regulatory landscape surrounding phthalates is evolving, with increasing scrutiny on their safety profiles. The European Chemicals Agency (ECHA) has classified several phthalates as substances of very high concern (SVHC), which may impact the future use of 4-HBP in consumer products.

作用机制

The mechanism of action of 4-Hydroxybutylphthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and physiological effects. The compound can bind to nuclear receptors, such as estrogen receptors, and modulate gene expression, affecting various cellular pathways.

相似化合物的比较

Diethyl phthalate: Another phthalate ester used as a plasticizer.

Dibutyl phthalate: Commonly used in the production of flexible plastics.

Di(2-ethylhexyl) phthalate: Widely used in medical devices and as a plasticizer.

Uniqueness: 4-Hydroxybutylphthalate is unique due to the presence of the hydroxybutyl group, which imparts different chemical reactivity and biological activity compared to other phthalates. This structural difference allows for specific applications in research and industry, particularly in the synthesis of specialized polymers and as a potential biodegradable plasticizer.

生物活性

4-Hydroxybutylphthalate (4-HBP) is a phthalate compound that has garnered attention due to its potential biological activities and health implications. As a metabolite of dibutyl phthalate (DBP), 4-HBP is involved in various biological processes and has been studied for its effects on human health, particularly in relation to reproductive and developmental toxicity. This article reviews the biological activity of 4-HBP, summarizing findings from diverse research sources, including case studies, toxicological profiles, and experimental studies.

This compound is an ester derivative of phthalic acid, characterized by the presence of a hydroxyl group at the 4-position of the butyl chain. It is primarily formed through the metabolism of DBP, which is widely used as a plasticizer in various consumer products. The metabolic pathway involves hydrolysis followed by oxidation processes that convert DBP into its monoester forms, including 4-HBP.

Reproductive and Developmental Toxicity

Research indicates that 4-HBP exhibits significant reproductive and developmental toxicity. In animal studies, exposure to DBP has shown adverse effects on fetal development, including reduced birth weights and increased mortality rates among offspring. For instance, a study conducted on pregnant rats demonstrated that high doses of DBP led to decreased gestation indices and significant pup mortality during lactation .

Table 1: Effects of DBP on Reproductive Outcomes in Animal Studies

| Exposure Level (ppm) | Gestation Index | Pup Mortality (%) | Mean Pup Weight (g) |

|---|---|---|---|

| Control | 100% | 0% | 10 |

| 10,000 | 50% | 30% | 8 |

| 20,000 | 20% | 100% | N/A |

Endocrine Disruption

4-HBP is recognized as an endocrine disruptor, influencing hormonal pathways related to reproduction. Studies have shown that exposure to phthalates, including DBP and its metabolites like 4-HBP, can lead to alterations in testosterone levels and other reproductive hormones in both male and female organisms . The disruption of these hormonal pathways can result in developmental abnormalities and fertility issues.

Oxidative Stress

Recent investigations into the biological activity of phthalates have highlighted their role in inducing oxidative stress. A study focused on children with asthma found correlations between phthalate exposure and increased markers of oxidative stress, suggesting that compounds like 4-HBP may contribute to inflammatory processes and respiratory issues .

Table 2: Effects of Phthalates on Oxidative Stress Markers

| Study Population | Phthalate Type | Oxidative Stress Marker Increase (%) |

|---|---|---|

| Children with Asthma | DEHP | 25% |

| Adults (General Pop.) | DBP | 15% |

Case Studies

Case studies have provided valuable insights into the real-world implications of phthalate exposure. For example, a case study involving workers in a PVC manufacturing facility revealed elevated levels of urinary metabolites associated with phthalate exposure, highlighting the potential for occupational hazards related to compounds like DBP and its metabolites .

属性

IUPAC Name |

2-(4-hydroxybutoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGVYBUJIQMSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938604 | |

| Record name | 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17498-34-9 | |

| Record name | 4-Hydroxybutylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。